molecular formula C13H9Cl2NO3S B3038575 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid CAS No. 866152-24-1

3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid

Cat. No.: B3038575
CAS No.: 866152-24-1
M. Wt: 330.2 g/mol
InChI Key: FHFOOAWVOZGCQT-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids

Mechanism of Action

Target of Action

The primary target of 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is the Genome polyprotein . This protein plays a crucial role in various biological processes.

Mode of Action

It is known to interact with its target, the genome polyprotein . The interaction between the compound and its target may result in changes that affect the function of the protein.

Biochemical Pathways

The compound is likely to affect several biochemical pathways due to its interaction with the Genome polyprotein . .

Biochemical Analysis

Biochemical Properties

3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of alpha-ketoglutarate dehydrogenase (KGDH). This enzyme is a key component of the tricarboxylic acid (TCA) cycle, and its inhibition by this compound leads to the accumulation of alpha-ketoglutarate (α-KG) within cells . This compound interacts with various biomolecules, including DNA demethylation enzymes such as ten-eleven translocation (TET) hydroxylases, which are dependent on α-KG .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to increase the production of nitric oxide (NO) and upregulate NO-sensitive anti-metastatic microRNAs, such as the miRNA 200 family . This leads to the inhibition of the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of KGDH. This inhibition results in the accumulation of α-KG, which in turn enhances the activity of α-KG-dependent epigenetic enzymes, including TET hydroxylases . These enzymes play a crucial role in DNA demethylation, leading to changes in gene expression that counteract tumor invasion and metastasis . Additionally, the compound’s interaction with NO-sensitive pathways further contributes to its anti-metastatic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of KGDH and continuous accumulation of α-KG, resulting in persistent alterations in cellular metabolism and gene expression . These long-term effects are particularly relevant in the context of cancer research, where the compound’s anti-metastatic properties are of significant interest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits KGDH and alters cellular metabolism without causing significant toxicity . At higher doses, toxic effects may be observed, including potential adverse impacts on normal cellular functions and overall health . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to the TCA cycle. By inhibiting KGDH, the compound disrupts the normal flow of the TCA cycle, leading to the accumulation of α-KG . This disruption affects metabolic flux and metabolite levels, with downstream effects on cellular energy production and biosynthetic processes . The compound’s interaction with α-KG-dependent enzymes further highlights its role in modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its inhibitory effects on KGDH . The compound’s targeting signals and post-translational modifications play a role in directing it to specific mitochondrial compartments . This localization is essential for its function, as the mitochondria are the site of the TCA cycle and other critical metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present in intermediates, can be reduced to an amine group.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as zinc (Zn) in acidic conditions (e.g., MsOH) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(2,6-dichlorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3S/c1-6-5-20-11(13(18)19)10(6)16-12(17)9-7(14)3-2-4-8(9)15/h2-5H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFOOAWVOZGCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165234
Record name 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866152-24-1
Record name 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866152-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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